N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine
Description
N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines
Properties
IUPAC Name |
N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-10-24-18-15(11)17(20-12(2)21-18)22(3)14-6-8-23-16(14)13-5-4-7-19-9-13/h4-5,7,9-10,14,16H,6,8H2,1-3H3/t14-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGAKICLLNDVFT-GOEBONIOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=NC(=C12)N(C)C3CCOC3C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC2=NC(=NC(=C12)N(C)[C@H]3CCO[C@@H]3C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Cyclization Reactions: The formation of the thienopyrimidine core often involves cyclization reactions using thiophene derivatives and appropriate reagents.
Substitution Reactions: Introduction of the pyridin-3-yloxolan moiety can be achieved through substitution reactions involving pyridine derivatives and oxolane intermediates.
Methylation: The methyl groups are introduced through methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reaction monitoring, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Pharmaceuticals: It is explored for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological molecules and pathways.
Mechanism of Action
The mechanism of action of N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyridinyl Oxolane Derivatives: Compounds with pyridinyl and oxolane moieties also show similar properties and applications.
Uniqueness
N,2,5-trimethyl-N-[(2R,3S)-2-pyridin-3-yloxolan-3-yl]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
